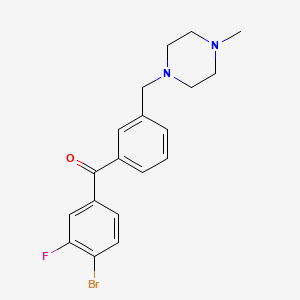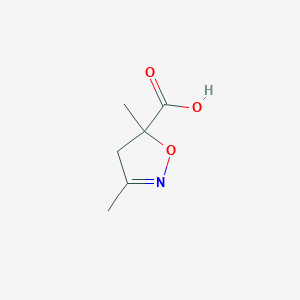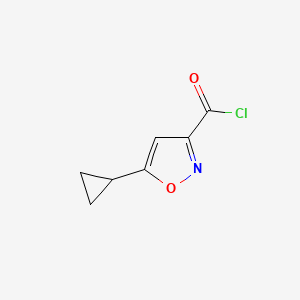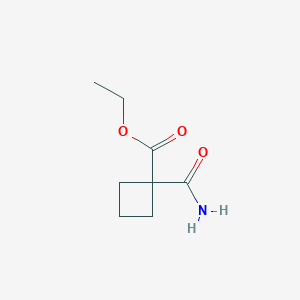
4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss related brominated benzophenone derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic routes for the compound . For instance, the synthesis of various brominated benzophenones involves side-chain bromination and subsequent reactions with different dienophiles to yield naphthalene derivatives or furans .
Synthesis Analysis
The synthesis of brominated benzophenones typically involves halogenation reactions. For example, 2-(Bromomethyl)benzophenone is prepared by side-chain bromination of 2-methylbenzophenone . Similarly, 1-Bromo-4-(2,2-diphenylvinyl) benzene is synthesized through a Wittig-Horner reaction, starting from a bromomethyl-benzene precursor . These methods suggest that the synthesis of "4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" could also involve halogenation and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of brominated benzophenones can be complex, with the possibility of different rotomers as seen in the case of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . The presence of substituents such as fluorine or methylpiperazine could influence the molecular conformation and packing in the crystal lattice, potentially affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
Brominated benzophenones can participate in various chemical reactions. For example, they can undergo cycloaddition reactions when heated with olefinic or acetylenic dienophiles, leading to the formation of naphthalene derivatives or furans . The presence of a bromine atom in the molecule suggests that it could act as a good leaving group, enabling nucleophilic substitution reactions that could be utilized to introduce other functional groups, such as the methylpiperazinomethyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones can vary depending on their molecular structure. For instance, the steric configuration of 1-Bromo-4-(2,2-diphenylvinyl) benzene affects its photoluminescence properties, with significant differences observed between its behavior in solution and in the solid state . Similarly, the tight packing in the crystal lattice of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate inhibits photo-induced structural reorganization, despite the molecule being photoactive in solution . These findings suggest that "4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone" could also exhibit unique physical and chemical properties that are influenced by its molecular structure and the arrangement of its atoms.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Photoluminescence Properties
Halogenobenzophenones in Synthesis
- Halogenobenzophenones, similar in structure to 4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone, have been used in chemical syntheses. For example, potassamide in ammonia can cleave certain halogenobenzophenones to produce benzoic acids and xanthenones (Gibson, Vines, & Walthew, 1975).
Involvement in Biochemical Processes
- Halogenated biphenyls, structurally related to the compound of interest, have been found to induce certain microsomal drug-metabolizing enzymes in rats. This indicates potential biochemical applications or implications for similar compounds (Bandiera, Sawyer, Campbell, Robertson, & Safe, 1982).
Fluorescence Studies
- Fluorinated benzophenone derivatives have been synthesized and studied for their fluorescence properties. This suggests the potential use of such compounds in fluorescent materials or as probes in biochemical research (Liang Zuo-qi, 2015).
Chemoselectivity in Grignard Reactions
- The formation of Grignard reagents using halogenated benzophenones (analogous to the compound ) provides insights into chemoselectivity, a crucial aspect in organic synthesis and pharmaceutical research (Hein, Kopitzke, Nalli, Esselman, & Hill, 2015).
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHOKOKTOHBLAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643433 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-86-8 |
Source


|
| Record name | Methanone, (4-bromo-3-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)



![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)



![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)